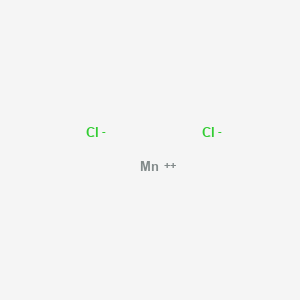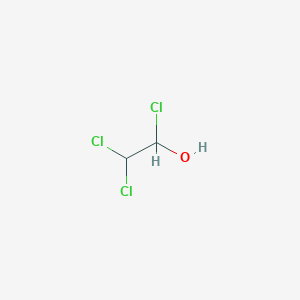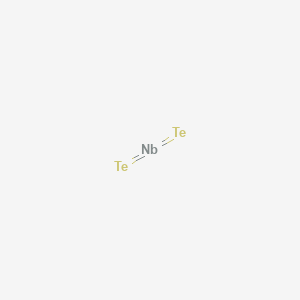
Cobalt tricyanide
概要
説明
Cobalt tricyanide is a coordination compound with the molecular formula C3CoN3 . It is a blue-colored solid that is soluble in water and has a complex structure. The most common oxidation states for cobalt are +2 and +3 .
Molecular Structure Analysis
The molecular structure of cobalt tricyanide is characterized by the presence of cobalt ions or clusters bonded through cyanide ions to form an ordered network . The InChI string for cobalt tricyanide is InChI=1S/3CN.Co/c3*1-2;/q3*-1;+3 .
Physical And Chemical Properties Analysis
Cobalt tricyanide has a molecular weight of 136.99 g/mol . It has a topological polar surface area of 71.4 Ų and a complexity of 53.2 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 0 rotatable bonds .
科学的研究の応用
Synthesis of Cyclopentadienylcobalt Cyanides and Isocyanides : Dineen and Pauson (1972) explored the preparation of cyclopentadienyl di- and tri-cyanides of cobalt, leading to the creation of mono- and dicationic tris-(alkylisocyanide) complexes. This research is foundational in organometallic chemistry and the development of cobalt-based complexes (Dineen & Pauson, 1972).
Stabilization of Homoleptic Tetraisocyanide Complexes of Cobalt : Margulieux et al. (2010) demonstrated the use of an encumbering m-terphenyl isocyanide ligand to stabilize homoleptic tetraisocyanide complexes of cobalt. These complexes serve as analogues of binary carbonyl complexes, showcasing the versatile chemistry of cobalt (Margulieux et al., 2010).
Structural Variation in Cobalt Halide Complexes Supported by m-Terphenyl Isocyanides : Weidemann et al. (2010) conducted studies on trisisocyanide cobalt halide complexes. Their work offers insight into the π-basicities of cobalt centers and the electronic structures of these complexes (Weidemann et al., 2010).
Selective Separation of Cobalt and Nickel Using Alamine 300 : Surucu et al. (2012) explored the use of flat sheet supported liquid membranes for selective separation of cobalt from solutions containing cobalt and nickel, an application significant in waste treatment and resource recovery (Surucu, Eyupoglu, & Tutkun, 2012).
Biological Applications of Cobalt Coordination Complexes : Renfrew et al. (2017) reviewed the uses of cobalt complexes in biology and medicine, highlighting their redox and magnetic properties suitable for imaging and therapy (Renfrew, O’Neill, Hambley, & New, 2017).
Coordination Chemistry of Cobalt(III) with Hydroxamic Acids : Abu-Dari et al. (1983) described complexes of cobalt(III) with hydroxamic acids, showcasing the coordination chemistry and spin state transitions relevant to both inorganic chemistry and potential medical applications (Abu-Dari, Barclay, Riley, & Raymond, 1983).
Safety And Hazards
将来の方向性
Cobalt-based materials, such as cobalt tricyanide, have potential applications in renewable energy technology. For example, covalent triazine-based frameworks containing cobalt have been demonstrated as efficient cocatalysts for visible-light-driven photocatalytic CO2 reduction . This highlights the potential of cobalt tricyanide in energy-conversion applications.
特性
IUPAC Name |
cobalt(3+);tricyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CN.Co/c3*1-2;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQNOXLDMFYUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CoN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt tricyanide | |
CAS RN |
14965-99-2 | |
| Record name | Cobalt cyanide (Co(CN)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt cyanide (Co(CN)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt tricyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)








